

# 2-(Trifluoromethyl)cinnamic acid molecular weight

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)cinnamic acid

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## An In-depth Technical Guide to 2-(Trifluoromethyl)cinnamic acid

For researchers, scientists, and professionals in drug development, **2-(Trifluoromethyl)cinnamic acid** is a valuable compound with applications in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making it a significant intermediate in the creation of biologically active compounds, including anti-inflammatory and antimicrobial agents.<sup>[1][2]</sup> This guide provides a comprehensive overview of its core properties, experimental protocols, and a visual representation of its synthesis workflow.

## Core Properties and Data

**2-(Trifluoromethyl)cinnamic acid** is a solid, white to almost-white crystalline powder at room temperature.<sup>[1][2]</sup> Its key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	216.16 g/mol	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	[1][3][4]
Linear Formula	CF <sub>3</sub> C <sub>6</sub> H <sub>4</sub> CH=CHCO <sub>2</sub> H	[2]
CAS Number	2062-25-1	[2][3][5]
Melting Point	201 - 207 °C	[1][2][5]
Purity	≥ 98% (GC)	[1]
EC Number	218-168-0	[2]
MDL Number	MFCD00004381	[1][2][3]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and analysis of **2-(Trifluoromethyl)cinnamic acid**.

### Synthesis Protocol: Knoevenagel Condensation

The synthesis of cinnamic acid derivatives is often achieved through the Knoevenagel condensation. This protocol is adapted from the synthesis of the structurally similar 3-(Trifluoromethyl)cinnamic acid.[6][7]

Materials:

- 2-(Trifluoromethyl)benzaldehyde
- Malonic acid
- Anhydrous pyridine
- Piperidine
- Ice

- Concentrated hydrochloric acid
- Ethanol-water mixture (for recrystallization)

#### Procedure:

- A mixture of 2-(trifluoromethyl)benzaldehyde, malonic acid, anhydrous pyridine, and a catalytic amount of piperidine is prepared in a round-bottom flask.[\[6\]](#)
- The mixture is heated under reflux for several hours to drive the condensation reaction to completion.[\[6\]](#)
- Upon completion, the reaction mixture is cooled and then poured onto crushed ice.[\[6\]](#)
- Concentrated hydrochloric acid is added to the mixture to precipitate the crude **2-(Trifluoromethyl)cinnamic acid**.[\[6\]](#)
- The solid product is collected by filtration, washed with cold water, and dried.
- Purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.[\[6\]](#)

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

For the analysis of purity and quantification, a reverse-phase HPLC method with UV detection is suitable. This protocol is based on general methods for structurally related aromatic carboxylic acids.[\[8\]](#)

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.[\[8\]](#)
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).[\[8\]](#)
- Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40, v/v).[\[8\]](#)

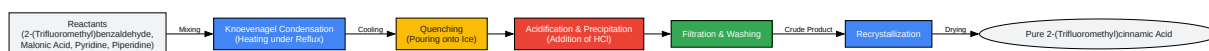
- Flow Rate: 1.0 mL/min.[8]
- Detection Wavelength: Approximately 230 nm, corresponding to the UV absorbance of the trifluoromethylphenyl group.[8]
- Injection Volume: 20  $\mu$ L.[8]

#### Sample Preparation:

- Prepare a stock solution of **2-(Trifluoromethyl)cinnamic acid** in a suitable solvent, such as methanol or the mobile phase.
- Create a series of calibration standards by diluting the stock solution to known concentrations.
- For unknown samples, dissolve a precisely weighed amount in the solvent and dilute to fall within the calibration range.
- Filter all solutions through a 0.45  $\mu$ m syringe filter before injection to prevent column blockage.

## Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **2-(Trifluoromethyl)cinnamic acid**.



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Caption: Synthesis and purification workflow for **2-(Trifluoromethyl)cinnamic acid**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)